molecular formula C25H26O5 B1247668 Cycloaltilisin 7

Cycloaltilisin 7

Cat. No.: B1247668
M. Wt: 406.5 g/mol
InChI Key: VSBUTPUUSVOZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloaltilisin 7 is a prenylated flavanone first isolated from Artocarpus altilis (breadfruit), a plant in the Moraceae family . Its structure features a benzopyran core derived from methyl trihydroxyphenyl ketone and citral, coupled with p-hydroxybenzaldehyde via aldol reaction and cyclization . The compound exists in two stereoisomeric forms: (2R)-Cycloaltilisin 7 and (2S)-Cycloaltilisin 7, distinguished by trans (2R) or cis (2S) configurations at C-2 and C-3' positions . This compound exhibits potent cathepsin K inhibitory activity, making it relevant for treating osteoporosis, arthritis, and cancer metastasis .

Properties

Molecular Formula

C25H26O5

Molecular Weight

406.5 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-8-methyl-8-(4-methylpent-3-enyl)-2,3-dihydropyrano[2,3-h]chromen-4-one

InChI

InChI=1S/C25H26O5/c1-15(2)5-4-11-25(3)12-10-18-22(30-25)14-20(28)23-19(27)13-21(29-24(18)23)16-6-8-17(26)9-7-16/h5-10,12,14,21,26,28H,4,11,13H2,1-3H3

InChI Key

VSBUTPUUSVOZDI-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1(C=CC2=C(O1)C=C(C3=C2OC(CC3=O)C4=CC=C(C=C4)O)O)C)C

Synonyms

cycloaltilisin 7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues
2.1.1 Cycloaltilisin 6
  • Source : Co-isolated with Cycloaltilisin 7 from Artocarpus altilis .
  • Structural Differences : Cycloaltilisin 6 lacks the prenyl group at C-3, which is critical for this compound’s cathepsin K binding .
  • Activity : Shows weaker inhibitory effects on cathepsin K compared to this compound due to reduced hydrophobicity .
2.1.2 Nicolaioidesin C
  • Source : Derived from Nicolaioidesin spp. .
  • Structural Features : A geranylated chalcone with an open-chain C-ring, contrasting this compound’s closed benzopyran system .
  • Activity : Moderate cathepsin K inhibition (IC₅₀ ~2.5 μM), less potent than this compound (IC₅₀ ~0.8 μM) .
2.1.3 Panduratin A
  • Source : Isolated from Boesenbergia pandurata .
  • Structural Features : A cyclohexenyl chalcone with a prenyl side chain. Differs from this compound in the absence of a pyran ring .
  • Activity : Exhibits dual inhibition of cathepsin K and L (IC₅₀ ~1.2 μM for cathepsin K), suggesting broader protease selectivity than this compound .
2.2.1 Odanacatib
  • Structure : A nitrile-based inhibitor with a peptidomimetic backbone .
  • Activity : Highly selective for cathepsin K (IC₅₀ ~0.2 nM) but associated with cardiovascular side effects in clinical trials .
  • Comparison : this compound (natural product) has lower potency (IC₅₀ ~0.8 μM) but may offer better safety due to its plant-derived structure .
2.2.2 Balicatib
  • Structure: A non-covalent inhibitor with a morpholine core .
  • Activity : Broad-spectrum inhibition (cathepsin K, V, S; IC₅₀ ~50–100 nM) but discontinued due to skin toxicity .
  • Comparison : this compound’s natural origin may reduce off-target risks, though its selectivity remains unconfirmed .
2.3 Other Prenylated Flavonoids
2.3.1 Artocarpin
  • Source : Artocarpus heterophyllus .
  • Structural Features : A prenylated flavone lacking the pyran ring of this compound .
2.3.2 Cyclomulberrin
  • Source : Artocarpus altilis .
  • Structural Features: A cyclized prenylflavonoid with a different substitution pattern.
  • Activity : Higher ACE2 binding affinity (-8.95 kcal/mol) than this compound (-8.79 kcal/mol) but uncharacterized protease effects .

Key Research Findings

Compound Source Structure Class Cathepsin K IC₅₀ (μM) Selectivity Notes
This compound Artocarpus altilis Prenylated flavanone 0.8 Selective for cathepsin K
Cycloaltilisin 6 Artocarpus altilis Flavanone 5.2 Reduced activity
Nicolaioidesin C Nicolaioidesin spp. Geranylated chalcone 2.5 Moderate inhibition
Panduratin A Boesenbergia pandurata Cyclohexenyl chalcone 1.2 Dual cathepsin K/L
Odanacatib Synthetic Peptidomimetic 0.0002 Clinical side effects

Discussion

  • Structural-Activity Relationship (SAR) : The prenyl group and pyran ring in this compound enhance hydrophobic interactions with cathepsin K’s active site, unlike open-chain chalcones (e.g., Nicolaioidesin C) .
  • Synthetic Accessibility : this compound’s total synthesis is achieved in 3 steps, whereas Panduratin A requires 5 steps, highlighting its practicality .
  • Therapeutic Potential: While synthetic inhibitors (e.g., Odanacatib) are more potent, natural prenylated flavonoids like this compound may offer safer profiles for long-term use .

Q & A

Q. What are the key structural features of Cycloaltilisin 7, and how are they validated experimentally?

this compound is a benzopyran-derived natural product characterized by a regiomeric benzopyran core coupled with a p-hydroxybenzaldehyde moiety via aldol reaction and subsequent cyclization . Structural validation requires a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Assignments of proton and carbon signals to confirm regiochemistry and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular formula and fragmentation patterns.
  • X-ray Crystallography (if applicable): Absolute configuration determination for crystalline derivatives. For novel compounds, purity must be confirmed via HPLC (>95% purity) and elemental analysis .

Q. What synthetic methodologies are employed for this compound, and how can experimental reproducibility be ensured?

The total synthesis begins with methyl trihydroxyphenyl ketone and citral to form a benzopyran intermediate, followed by aldol coupling with p-hydroxybenzaldehyde and cyclization . To ensure reproducibility:

  • Detailed Protocols : Document reaction conditions (e.g., temperature, solvent, catalyst) and purification steps (e.g., column chromatography gradients).
  • Characterization Data : Provide NMR spectra (chemical shifts, coupling constants), MS data, and crystallographic parameters in supplementary materials.
  • Reference Standards : Compare synthetic products with isolated natural samples (if available) to validate identity .

Advanced Research Questions

Q. How can researchers design experiments to investigate the bioactivity of this compound while minimizing bias?

  • Hypothesis-Driven Assays : Prioritize targets based on structural analogs (e.g., AC-5-1 or Cycloaltilisin 6) with known mechanisms .
  • Controls : Include positive (e.g., established inhibitors) and negative (vehicle-only) controls.
  • Dose-Response Studies : Use at least five concentrations to calculate IC50/EC50 values, ensuring statistical power via triplicate measurements.
  • Blinded Analysis : Assign sample identifiers randomly to avoid observer bias during data collection .

Q. How should contradictory data on this compound’s biological activity be analyzed and resolved?

Contradictions may arise from assay variability, compound stability, or cell-line specificity. A systematic approach includes:

  • Meta-Analysis : Aggregate data from multiple studies using PRISMA guidelines to identify trends or outliers .
  • Experimental Replication : Repeat assays under standardized conditions (e.g., pH, temperature) with independent synthetic batches.
  • Mechanistic Profiling : Compare binding affinities (e.g., SPR, ITC) or enzymatic inhibition kinetics to resolve discrepancies in activity .

Q. What methodologies are recommended for elucidating the mechanism of action of this compound?

  • Omics Approaches : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed pathways.
  • Target Deconvolution : Use affinity chromatography with immobilized this compound to capture interacting proteins, followed by MS identification.
  • Structural Biology : Co-crystallization with putative targets (e.g., enzymes) to map binding sites and validate interactions .

Q. How can researchers optimize the synthetic yield of this compound while maintaining scalability for preclinical studies?

  • Reaction Engineering : Screen catalysts (e.g., Brønsted acids vs. Lewis acids) and solvents to improve aldol reaction efficiency.
  • Process Analytics : Monitor intermediate stability via in-situ FTIR or HPLC to identify degradation pathways.
  • Green Chemistry Principles : Replace toxic reagents (e.g., DCM) with biodegradable alternatives to align with sustainability goals .

Methodological Guidance for Data Reporting

  • Supplementary Materials : Provide raw NMR/MS data, crystallization parameters, and dose-response curves to support reproducibility .
  • Statistical Rigor : Report p-values, confidence intervals, and effect sizes for bioactivity data. Use ANOVA for multi-group comparisons .
  • Ethical Compliance : Disclose conflicts of interest and adhere to institutional guidelines for chemical safety and waste disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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